Cas no 88513-99-9 (Benzenamine, 3,4-dipropoxy-)

Benzenamine, 3,4-dipropoxy- is a substituted aniline derivative featuring propoxy groups at the 3- and 4-positions of the benzene ring. This structural modification enhances its solubility in organic solvents and improves its stability under various conditions. The compound is particularly useful as an intermediate in organic synthesis, enabling the preparation of more complex molecules, including pharmaceuticals, agrochemicals, and specialty chemicals. Its well-defined reactivity profile allows for selective functionalization, making it a versatile building block in fine chemical applications. The presence of dipropoxy substituents also influences electronic properties, which can be leveraged in the design of advanced materials or catalysts.
Benzenamine, 3,4-dipropoxy- structure
Benzenamine, 3,4-dipropoxy- structure
Product Name:Benzenamine, 3,4-dipropoxy-
CAS No:88513-99-9
MF:C12H20ClNO2
MW:245.74570274353
CID:733349
Update Time:2026-04-29

Benzenamine, 3,4-dipropoxy- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 3,4-dipropoxy-
    • 3,4-dipropoxyaniline
    • 3,4-DIPROPOXYANILINE HYDROCHLORIDE
    • 3,4-dipropoxybenzenamine

Computed Properties

  • Exact Mass: 209.141579
  • Monoisotopic Mass: 209.141579
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 44.5

Experimental Properties

  • Density: 1.017
  • Boiling Point: 325.3°C at 760 mmHg
  • Flash Point: 164.7°C
  • Refractive Index: 1.518

Benzenamine, 3,4-dipropoxy- Pricemore >>

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